molecular formula C22H19NOS B14726170 3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione CAS No. 10441-76-6

3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione

Cat. No.: B14726170
CAS No.: 10441-76-6
M. Wt: 345.5 g/mol
InChI Key: HYVLSMGCRFLDBW-UHFFFAOYSA-N
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Description

3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group attached to the aniline ring and a thione group attached to the propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione typically involves the reaction of 4-methoxyaniline with 1,3-diphenylprop-2-ene-1-thione under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where the 4-methoxyaniline is reacted with a suitable halide precursor in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The methoxy group on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

10441-76-6

Molecular Formula

C22H19NOS

Molecular Weight

345.5 g/mol

IUPAC Name

3-(4-methoxyanilino)-1,3-diphenylprop-2-ene-1-thione

InChI

InChI=1S/C22H19NOS/c1-24-20-14-12-19(13-15-20)23-21(17-8-4-2-5-9-17)16-22(25)18-10-6-3-7-11-18/h2-16,23H,1H3

InChI Key

HYVLSMGCRFLDBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=CC(=S)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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